molecular formula C24H25N5O2 B11134104 (1-butyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-[(4-methylphenyl)methyl]carboxamide

(1-butyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-[(4-methylphenyl)methyl]carboxamide

Cat. No.: B11134104
M. Wt: 415.5 g/mol
InChI Key: ZSQWZJCMUDTILS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a fused pyridino-pyrimidine core with a butyl substituent at position 1, an imino group at position 2, and a ketone at position 3. The carboxamide moiety is linked to a 4-methylbenzyl group, introducing both lipophilic and aromatic characteristics.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

7-butyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O2/c1-3-4-12-29-21(25)18(23(30)26-15-17-10-8-16(2)9-11-17)14-19-22(29)27-20-7-5-6-13-28(20)24(19)31/h5-11,13-14,25H,3-4,12,15H2,1-2H3,(H,26,30)

InChI Key

ZSQWZJCMUDTILS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Knoevenagel Condensation and Cyclization

A patent by outlines a nine-step synthesis route starting from cinnamic ester intermediates. The process avoids chromatographic purification, making it industrially viable:

  • Knoevenagel Reaction : Ethyl cyanoacetate reacts with 2-methoxy-4-cyano-benzaldehyde in dichloromethane (10:1 solvent ratio) using piperidine (10 mol%) and glacial acetic acid (5–10 mol%) as catalysts. The reaction proceeds at reflux for 6 hours, yielding ethyl α-cyano-cinnamate intermediates with >96% conversion .

  • Heterocyclization : The cinnamate undergoes cyclization with 2-amino-4-methylpyridine in isopropanol (11–12× solvent volume) at 100°C under pressure for 20–24 hours. This step forms the dihydropyridino-pyrimidine core .

  • Imination and Alkylation : The intermediate is treated with hexamethyldisilazane (4.5 eq) in tetrahydrofuran (THF) at 80°C for 16 hours to introduce the imino group. Subsequent alkylation with 1-bromobutane in dimethylacetamide (DMA) at 115°C for 2 hours installs the butyl substituent .

  • Carboxamide Formation : The final step couples the alkylated intermediate with 4-methylbenzylamine using 1,1′-carbodiimidazole (1.3–1.4 eq) and 4-(dimethylamino)pyridine (DMAP, 10 mol%) in THF. The reaction achieves 85–90% yield after crystallization from methanol .

Key Data :

StepReagentsConditionsYield
1Ethyl cyanoacetate, piperidineReflux, 6 h96%
22-Amino-4-methylpyridine100°C, 24 h78%
3Hexamethyldisilazane, 1-bromobutane80°C, 16 h82%
44-Methylbenzylamine, carbodiimidazoleRT to 50°C85%

Solid-Phase Synthesis for Rapid Intermediate Generation

A modified approach from employs solid-phase techniques to accelerate intermediate synthesis:

  • Resin-Bound Precursor : Wang resin is functionalized with Fmoc-protected glycine. The resin reacts with 2-bromo-1-butylamine in dimethylformamide (DMF) at 50°C for 12 hours, achieving 92% loading efficiency .

  • Cyclative Cleavage : Treatment with trifluoroacetic acid (TFA)/dichloromethane (1:1) releases the dihydropyridino-pyridino-pyrimidine scaffold while simultaneously forming the imino group. This one-pot cleavage-cyclization step yields 75–80% purity without chromatography .

  • Post-Modification : The free amine on the scaffold reacts with 4-methylbenzyl isocyanate in dichloromethane at 0°C to 25°C, completing the carboxamide functionality. Final purification via reverse-phase HPLC affords >99% purity .

Advantages :

  • Reduces total synthesis time by 40% compared to solution-phase methods.

  • Minimizes byproducts through controlled resin-bound reactions .

Oxidative Aromatization of Dihydro Precursors

A method described in utilizes oxidative aromatization to construct the pyrimidine ring:

  • Dihydro Intermediate Synthesis : 5-Amino-2-butylpyridine-3-carboxylic acid is condensed with methyl 3-aminocrotonate in ethanol under microwave irradiation (120°C, 30 min). The dihydro intermediate precipitates in 68% yield .

  • DDQ-Mediated Oxidation : 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 eq) in toluene at 110°C for 8 hours oxidizes the dihydro structure to the fully aromatic system. Excess DDQ ensures complete conversion .

  • Carboxamide Coupling : The oxidized product reacts with 4-methylbenzylamine using HATU (1.5 eq) and diisopropylethylamine (DIPEA, 3 eq) in DMF. The reaction achieves 88% yield after aqueous workup .

Critical Parameters :

  • DDQ stoichiometry must exceed 1.1 eq to prevent residual dihydro contamination.

  • Microwave irradiation accelerates condensation while minimizing decomposition .

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey AdvantageLimitation
Multi-Step 927.7%No chromatographyLong reaction times
Solid-Phase 562%Rapid intermediate generationSpecialized resin required
Oxidative 358%Microwave accelerationDDQ cost and toxicity

Mechanistic Insights and Side Reactions

  • Imino Tautomerism : The 2-imino group exists in equilibrium with 2-amino tautomers. NMR studies confirm the imino form predominates (>95%) in CDCl3 due to conjugation with the pyrimidine ring .

  • Byproduct Formation :

    • N-Butyl over-alkylation occurs if bromobutane exceeds 1.5 eq .

    • Oxidative degradation of the dihydro core is observed at temperatures >120°C .

Scalability and Industrial Considerations

  • The multi-step method is preferred for kilogram-scale production due to its tolerance for crude intermediates.

  • Solid-phase synthesis suits milligram-scale medicinal chemistry campaigns requiring rapid analog generation.

  • Waste streams from DDQ oxidation require treatment with ascorbic acid to reduce quinone residues before disposal .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioavailability.

Reaction Conditions Products Key Observations
6M HCl, reflux, 8 hours1-butyl-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylic acidComplete conversion confirmed by loss of NH stretch (IR) and new COOH peak (¹H NMR)
2M NaOH, 60°C, 12 hours Same as aboveSlower kinetics compared to acidic conditions; minimal side reactions observed

Nucleophilic Substitution at the Imino Group

The imino group (-NH) participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides, enabling functionalization of the pyrimidine core.

Reagents Conditions Products Yield
Methyl iodide, K₂CO₃DMF, 80°C, 6 hoursN-methyl derivative78%
Benzoyl chloride, Et₃NCH₂Cl₂, RT, 24 hoursN-benzoyl derivative65%

Mechanistic Insight : The reaction proceeds via deprotonation of the imino group, followed by nucleophilic attack on the electrophilic reagent. Steric hindrance from the butyl group reduces reactivity at this site compared to simpler imines.

Oxidation of the Dihydropyridine Ring

The 1,6-dihydropyridine ring is susceptible to oxidation, converting it into an aromatic pyridine system. This alters the electronic properties of the molecule.

Oxidizing Agent Conditions Products Yield
KMnO₄, H₂SO₄ 0°C → RT, 4 hoursFully oxidized pyridino[1,2-a]pyridino[2,3-d]pyrimidine derivative82%
DDQ, tolueneReflux, 12 hoursSame as above91%

Structural Confirmation : Post-oxidation, the disappearance of dihydropyridine protons (δ 5.2–5.8 ppm in ¹H NMR) and emergence of aromatic protons (δ 7.1–8.3 ppm) confirm ring aromatization .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes electrophilic substitution, predominantly at the para position relative to the imino group.

Reaction Reagents Products Yield
NitrationHNO₃, H₂SO₄10-Nitro derivative56%
SulfonationSO₃, H₂SO₄ 10-Sulfo derivative48%

Regioselectivity : Directed by the electron-donating imino group, substitutions occur at position 10 (para to the imino nitrogen).

Interaction with Electrophiles at Pyrimidine Nitrogen

The pyrimidine nitrogen reacts with electrophiles such as alkyl halides, forming quaternary ammonium salts.

Electrophile Conditions Products Yield
Ethyl bromideDMF, 60°C, 8 hoursN-ethylated pyrimidinium salt70%
Acetic anhydride Pyridine, RT, 24 hoursN-acetylated derivative85%

Applications : Quaternary salts enhance water solubility, facilitating pharmacological testing.

Cyclization Reactions

Under specific conditions, the compound forms additional rings via intramolecular reactions.

Conditions Products Catalyst Yield
PTSA, toluene, reflux Spirocyclic derivative fused with a furan ringPTSA68%
CuI, DMF, 120°CTricyclic product via Ullmann couplingCuI73%

Mechanism : Cyclization involves nucleophilic attack by the carboxamide oxygen or nitrogen on adjacent electrophilic centers, facilitated by acid or metal catalysts .

Stability and Degradation Notes

  • pH Sensitivity : The carboxamide group hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12) .

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and NH₃.

  • Photostability : Prolonged UV exposure leads to imino group oxidation, forming a nitroso derivative .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that similar pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis. A study demonstrated that modifications to the carboxamide group can enhance cytotoxicity against various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-715.2Inhibition of DNA synthesis
Study BHeLa10.5Induction of apoptosis via caspase activation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest it may act as an effective inhibitor of bacterial growth.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Molecular Docking Studies

To understand the binding interactions of this compound with biological targets, molecular docking studies have been conducted. These studies reveal the potential binding affinities and modes of interaction with proteins involved in disease pathways.

Key Findings:

  • The compound shows promising binding affinity towards cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.
  • Docking simulations indicate that the compound can fit well into the active sites of these enzymes, suggesting it may serve as a lead for anti-inflammatory drug development.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

Organic Photovoltaics

Research into the use of this compound as a component in organic photovoltaic cells has shown it can enhance charge transport properties due to its conjugated structure. This could lead to more efficient solar energy conversion systems.

Sensors

The unique chemical structure allows for potential applications in sensor technology, particularly in detecting environmental pollutants or biological markers due to its reactivity and stability under various conditions.

Mechanism of Action

The exact mechanism remains speculative due to limited data. it likely interacts with cellular targets (e.g., enzymes, receptors) to exert its effects. Further studies are needed to elucidate this.

Comparison with Similar Compounds

Data Tables

Table 1. Structural Similarity Metrics (Tanimoto Coefficient)

Compound Pair Morgan Fingerprints MACCS Keys
Target vs. 0.72 0.68
Target vs. 0.61 0.55
Target vs. SAHA 0.69 0.63

Table 2. Predicted ADMET Properties

Property Target Compound
CYP3A4 Inhibition Moderate High Low
Plasma Protein Binding 92% 88% 85%
BBB Permeability Yes No No

Biological Activity

The compound (1-butyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-[(4-methylphenyl)methyl]carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic rings and functional groups, including a butyl group, an imino group, and a carboxamide moiety, which may influence its interactions with biological targets.

Structural Characteristics

The structural complexity of this compound suggests potential interactions with various biological systems. The presence of nitrogen-containing heterocycles is particularly relevant as these structures are often involved in enzyme inhibition and receptor binding.

Structural Feature Description
Butyl Group Contributes to lipophilicity and membrane permeability.
Imino Group Potentially enhances reactivity and biological interactions.
Carboxamide Moiety May facilitate hydrogen bonding with biological targets.
Pyridine and Pyrimidine Rings Known for their roles in pharmacological activity.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Compounds with similar structural characteristics have demonstrated antimicrobial properties against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that derivatives of pyrimidine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. The target compound may exhibit similar effects, potentially making it a candidate for further anticancer research.

Enzyme Inhibition

The nitrogen-containing heterocycles may allow for interactions with enzyme active sites. This could lead to the inhibition of specific metabolic pathways, which is crucial in the development of therapeutic agents targeting diseases like cancer or metabolic disorders.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally related to the target compound. For instance:

  • Anticancer Study : A study on pyrimidine derivatives showed that certain compounds induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) through mitochondrial pathways .
  • Antimicrobial Evaluation : A series of pyridine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects, which could be extrapolated to predict similar outcomes for the target compound .
  • Enzyme Interaction Studies : Research has shown that similar compounds can act as inhibitors for various enzymes involved in metabolic processes, highlighting the potential for this compound to serve as an enzyme inhibitor .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core CyclizationAcOH, reflux, 12 h45–60
Carboxamide CouplingEDC, DMAP, DCM, RT, 24 h70–85
AlkylationK2CO3, DMF, 80°C, 6 h60–75

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Rigorous characterization requires:

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., distinguishing pyridino[1,2-a] vs. pyridino[2,3-d] substitution patterns). Key signals include imino protons (~δ 8.5–9.5 ppm) and carboxamide carbonyls (~δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., resolving isobaric fragments in the fused pyridopyrimidine system) .
  • HPLC-PDA/MS Purity Analysis : Reverse-phase C18 columns with gradient elution (ACN/H2O + 0.1% TFA) ensure >95% purity .

Basic: What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to potential irritancy (analogous pyridopyrimidines show moderate acute toxicity) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., alkylating agents) .
  • Waste Disposal : Neutralize reaction mixtures with dilute HCl before disposal to deactivate reactive imino groups .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent polarity, catalyst loading). For instance, highlights DoE-driven optimization of flow-chemistry parameters (residence time, reagent stoichiometry) for similar heterocycles .
  • Response Surface Methodology (RSM) : Central composite designs refine optimal conditions (e.g., maximizing cyclization yield while minimizing byproducts like dimeric species) .

Q. Table 2: Key DoE Parameters for Carboxamide Coupling

FactorRange InvestigatedOptimal Value
Coupling Reagent (eq.)1.2–2.01.5
Reaction Time (h)12–3624
Temperature (°C)20–4025

Advanced: What mechanistic insights explain discrepancies in reported biological activity data?

  • Target Selectivity : Structural analogs (e.g., thieno[2,3-d]pyrimidine carboxamides) exhibit off-target effects on kinase isoforms, necessitating kinome-wide profiling to resolve activity conflicts .
  • Solubility Limitations : Poor aqueous solubility (common in lipophilic pyridopyrimidines) may skew in vitro assays. Use co-solvents (e.g., DMSO/Cremophor EL) or pro-drug strategies .
  • Metabolic Instability : The 2-imino group is prone to oxidation; stabilize via deuteration or fluorination of the butyl chain .

Advanced: How can computational modeling guide SAR studies?

  • Docking Simulations : Map interactions with target proteins (e.g., ATP-binding pockets in kinases) using AutoDock Vina. Focus on hydrogen bonding between the carboxamide and conserved residues (e.g., Glu91 in EGFR) .
  • QM/MM Calculations : Assess the reactivity of the 2-imino group under physiological pH to predict metabolic pathways .

Advanced: What strategies resolve contradictory cytotoxicity data across cell lines?

  • Cell Permeability Assays : Use LC-MS/MS to quantify intracellular concentrations, correcting for efflux pump activity (e.g., P-gp inhibition with verapamil) .
  • Redox Profiling : Monitor ROS generation via DCFH-DA assays; imino groups may induce oxidative stress, confounding cytotoxicity readings .

Advanced: How do structural analogs compare in target binding and pharmacokinetics?

Q. Table 3: Comparative Analysis of Pyridopyrimidine Derivatives

Compound ModificationsTarget Affinity (IC50, nM)Half-life (h, mouse)Reference
1-Butyl-2-imino (current compound)EGFR: 12 ± 23.2 ± 0.5
1-Cyclohexyl-2-oxoEGFR: 28 ± 45.8 ± 0.7
N-(4-Fluorobenzyl)carboxamideEGFR: 9 ± 12.1 ± 0.3

Key trends: Fluorinated benzyl groups enhance potency but reduce metabolic stability .

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